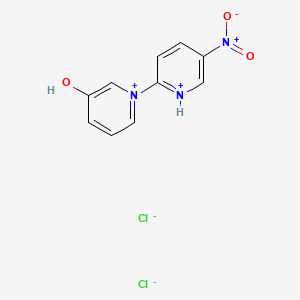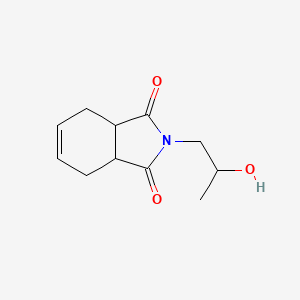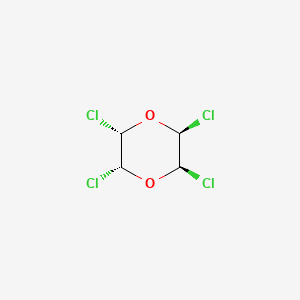
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium is a complex chemical compound that features a chromate ion coordinated with various organic ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with organic ligands under controlled conditions. The process may include:
Step 1: Preparation of the organic ligands, such as 4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl and 2-(hydroxy-kappaO)-5-(phenylazo)phenyl.
Step 2: Coordination of these ligands with chromate ions in a suitable solvent, often under inert atmosphere to prevent oxidation.
Step 3: Purification of the resulting complex through crystallization or chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under certain conditions, the chromate ion can be reduced to other chromium species.
Substitution: Ligands in the complex can be substituted with other ligands through coordination chemistry techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc dust may be used.
Substitution: Ligand exchange reactions often require specific solvents and temperature control.
Major Products Formed
The major products depend on the specific reactions and conditions but may include various chromium complexes and organic by-products.
Applications De Recherche Scientifique
Chemistry
Catalysis: This compound may serve as a catalyst in organic synthesis reactions.
Analytical Chemistry: Used as a reagent for detecting specific ions or molecules.
Biology
Biochemical Studies:
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties or as a drug delivery agent.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromate content.
Material Science: Applications in developing new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of the chromate ion with molecular targets. The pathways may include:
Coordination Chemistry: Formation of stable complexes with other molecules.
Redox Reactions: Participation in oxidation-reduction reactions that alter the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromate Complexes: Other chromate-based compounds with different ligands.
Azo Compounds: Compounds containing azo groups with similar structures.
Uniqueness
This compound is unique due to its specific combination of ligands and the resulting chemical properties. Its structure allows for diverse applications across various scientific fields.
Propriétés
Numéro CAS |
52587-68-5 |
|---|---|
Formule moléculaire |
C38H25CrN8O7S.2Na C38H25CrN8Na2O7S |
Poids moléculaire |
835.7 g/mol |
Nom IUPAC |
disodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-4-oxidobenzenesulfonate;1-[(2-oxido-5-phenyldiazenylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C22H16N4O2.C16H14N4O5S.Cr.2Na/c27-20-13-11-17(24-23-16-7-2-1-3-8-16)14-19(20)25-26-22-18-9-5-4-6-15(18)10-12-21(22)28;1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21;;;/h1-14,27-28H;2-9,21-22H,1H3,(H,23,24,25);;;/q;;+3;2*+1/p-5 |
Clé InChI |
QTQCXPMMVMMHIW-UHFFFAOYSA-I |
SMILES canonique |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


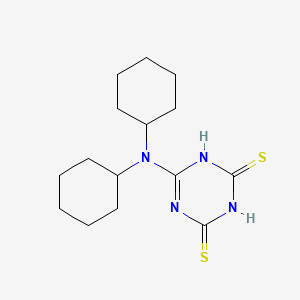
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)




![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
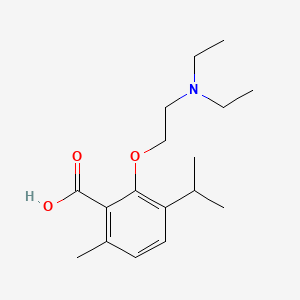
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
